molecular formula C21H15FN2O5 B5912791 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid

3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid

Cat. No. B5912791
M. Wt: 394.4 g/mol
InChI Key: NMZZQOAVVNDRDO-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid, also known as FFAA, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. FFAA belongs to the class of benzamides and has been studied for its anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid may also act on other molecular targets involved in inflammation and pain.
Biochemical and Physiological Effects:
3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has been shown to reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties and to protect against oxidative stress. 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid is its potential as a novel anti-inflammatory and analgesic agent. 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has shown promising results in animal studies and may have fewer side effects than currently available treatments. However, 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid is still in the early stages of research, and more studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid. One direction is to further investigate its mechanism of action and molecular targets. Another direction is to study its efficacy in human clinical trials. Additionally, 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid could be modified to improve its pharmacokinetic properties and increase its potency. Overall, 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid shows promise as a potential therapeutic agent for inflammatory and pain-related conditions, and further research is needed to fully understand its potential.

Synthesis Methods

3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid can be synthesized using a multi-step reaction process. The first step involves the preparation of 4-fluorophenylacetic acid, which is then reacted with 2-furoyl chloride to form 2-(2-furoylamino)-4-fluorophenylacetic acid. This intermediate product is then reacted with 3-aminobenzoic acid to form 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has been studied for its potential pharmacological properties, particularly its anti-inflammatory and analgesic effects. Studies have shown that 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid can inhibit the production of inflammatory cytokines and reduce pain in animal models. 3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has also been studied for its potential use in the treatment of neuropathic pain, osteoarthritis, and other inflammatory diseases.

properties

IUPAC Name

3-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O5/c22-15-8-6-13(7-9-15)11-17(24-20(26)18-5-2-10-29-18)19(25)23-16-4-1-3-14(12-16)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZZQOAVVNDRDO-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-(4-Fluoro-phenyl)-2-[(furan-2-carbonyl)-amino]-acryloylamino}-benzoic acid

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